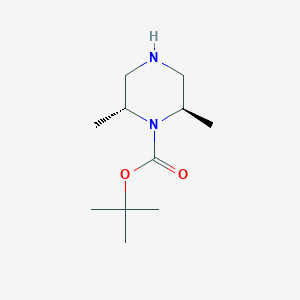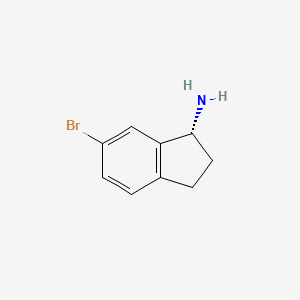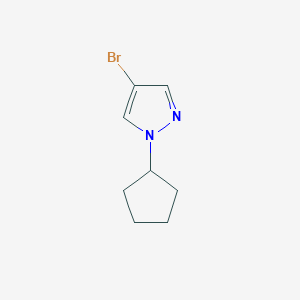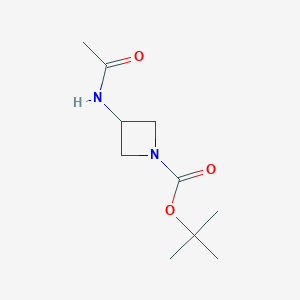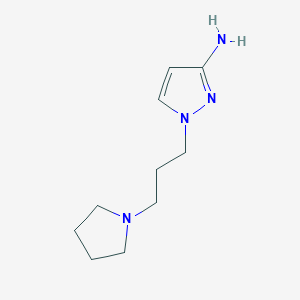
1-(3-(吡咯烷-1-基)丙基)-1H-吡唑-3-胺
描述
“1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1249320-61-3 . It has a molecular weight of 194.28 . The compound is part of the class of organic compounds known as alpha amino acid amides .
Molecular Structure Analysis
The molecular structure of “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine” are not available, it’s worth noting that pyrrolidine derivatives are often involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学研究应用
药物发现与开发
吡咯烷环是该化合物中的核心结构,在药物化学中被广泛用于开发治疗人类疾病的化合物。 其饱和性质允许由于sp3杂化而对药效团空间进行有效探索,这有助于分子的立体化学并增加三维覆盖范围 。该化合物可能成为设计具有靶点选择性和多样化生物学特征的新药的关键。
生物活性调节
吡咯烷环的立体因素影响生物活性。 取代基的不同空间取向会导致药物候选物的生物学特征不同,因为与对映选择性蛋白质的结合模式不同 。对该化合物的研究可以发现调节生物活性的新方法,从而产生治疗益处。
抗菌应用
吡咯烷衍生物表现出显着的抗菌特性。 所讨论的化合物可以合成各种衍生物来对抗不同的感染和疾病,这可能导致开发新的抗菌剂 。
抗癌研究
吡咯烷骨架常用于合成抗癌剂。 该化合物的衍生物可以研究其对各种癌症类型的疗效,从而为肿瘤学领域做出贡献 。
抗炎剂
吡咯烷衍生物的抗炎活性使其成为开发新的抗炎药物的合适候选者。 对该化合物的研究可以导致治疗炎症疾病的新方法 。
神经药理学
鉴于该化合物与已知的神经活性物质在结构上的相似性,它可用于设计靶向神经通路药物。 这包括治疗神经退行性疾病和认知增强剂的潜在疗法 。
代谢紊乱治疗
吡咯烷衍生物在治疗代谢紊乱方面已显示出希望。 可以探索该化合物对代谢途径的影响,这可能导致治疗糖尿病等疾病的新疗法 。
对映选择性合成
吡咯烷环的立体异构性允许对映选择性合成,这对生产更有效且无副作用的药物至关重要。 对该化合物的研究可以增强对映选择性药物的开发 。
未来方向
作用机制
- The compound’s sp³-hybridized nitrogen atoms allow efficient exploration of the pharmacophore space .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
- Information on absorption is not available. Data regarding the volume of distribution is lacking. No details on protein binding are currently accessible .
生化分析
Biochemical Properties
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as prolyl endopeptidase, which is involved in the hydrolysis of peptide bonds on the C-terminal side of prolyl residues . The compound’s interaction with this enzyme suggests potential applications in modulating proteolytic activity. Additionally, 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine may interact with other proteins and receptors, influencing their activity and function.
Cellular Effects
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with prolyl endopeptidase can impact the regulation of peptide hormones and neuropeptides, thereby affecting cell signaling pathways . Furthermore, 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of prolyl endopeptidase, inhibiting its activity and preventing the hydrolysis of peptide bonds . This inhibition can lead to an accumulation of specific peptides, which may subsequently influence various physiological processes. Additionally, 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine may interact with other enzymes and receptors, modulating their activity and affecting downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound can lead to sustained inhibition of prolyl endopeptidase, resulting in prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, such as disruption of normal cellular functions and induction of oxidative stress . Threshold effects have been observed, where a specific dosage range produces optimal biochemical responses without causing significant toxicity.
Metabolic Pathways
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with prolyl endopeptidase can influence the metabolism of peptide hormones and neuropeptides, affecting their levels and activity . Additionally, 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine may modulate other metabolic pathways by interacting with key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biochemical effects and overall activity.
Subcellular Localization
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-3-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its presence in specific subcellular locations can modulate local enzyme activity and influence cellular processes.
属性
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-10-4-9-14(12-10)8-3-7-13-5-1-2-6-13/h4,9H,1-3,5-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIIOALGIBENKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)
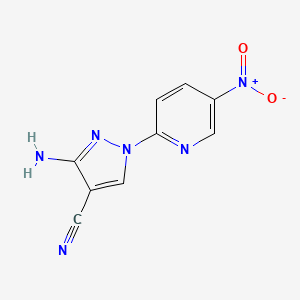
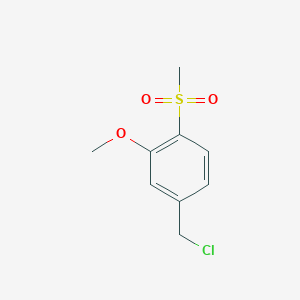

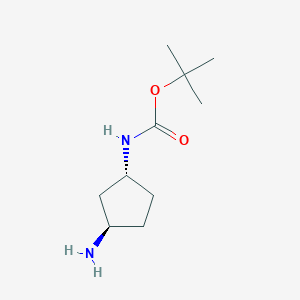

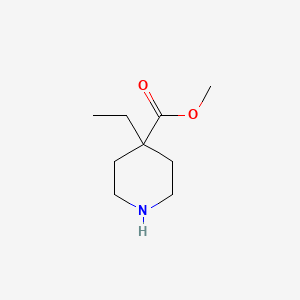
![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)
![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)

